molecular formula C7H6INO B14451345 N-(3-Iodophenyl)formamide CAS No. 74702-39-9

N-(3-Iodophenyl)formamide

Cat. No.: B14451345
CAS No.: 74702-39-9
M. Wt: 247.03 g/mol
InChI Key: ACDJTAQUQDESNC-UHFFFAOYSA-N
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Description

N-(3-Iodophenyl)formamide is a useful synthetic intermediate in organic chemistry and pharmaceutical research. As a substituted aniline, its iodine and formamide functional groups make it a versatile building block for constructing more complex molecules. The iodine atom is particularly valuable in metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, allowing for the introduction of the 3-anilinyl group into diverse molecular architectures . This compound is strictly for research and development purposes in a laboratory setting. It is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the Safety Data Sheet (SDS) and adhere to all laboratory safety protocols before handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

74702-39-9

Molecular Formula

C7H6INO

Molecular Weight

247.03 g/mol

IUPAC Name

N-(3-iodophenyl)formamide

InChI

InChI=1S/C7H6INO/c8-6-2-1-3-7(4-6)9-5-10/h1-5H,(H,9,10)

InChI Key

ACDJTAQUQDESNC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)I)NC=O

Origin of Product

United States

Reactivity and Transformation Studies of N 3 Iodophenyl Formamide Derivatives

Dehydration Reactions Leading to Isocyanide Formation

The dehydration of N-substituted formamides is a principal and widely utilized method for the synthesis of isocyanides, a class of compounds known for their unique reactivity and utility in multicomponent reactions. N-(3-Iodophenyl)formamide serves as a precursor to 1-iodo-3-isocyanobenzene through this transformation.

Phosphorus Oxychloride (POCl₃)-Mediated Dehydration Mechanisms

Phosphorus oxychloride (POCl₃) is a common and highly effective reagent for the dehydration of N-substituted formamides. nih.govresearchgate.net The reaction is typically conducted in the presence of a tertiary amine base, such as triethylamine (B128534) or pyridine, which serves to neutralize the acidic byproducts.

The generally accepted mechanism proceeds as follows:

Activation of the Formamide (B127407) : The oxygen atom of the formamide group, acting as a nucleophile, attacks the electrophilic phosphorus atom of POCl₃. This forms a highly reactive intermediate.

Proton Abstraction : The amine base removes the proton from the nitrogen atom of the formamide.

Elimination : A subsequent elimination cascade, driven by the formation of stable phosphate byproducts, results in the loss of water and the formation of the carbon-nitrogen triple bond characteristic of the isocyanide functional group.

This process efficiently converts this compound into 1-iodo-3-isocyanobenzene. Studies on the analogous N-(3-bromophenyl)formamide have demonstrated that this reaction can be optimized to achieve excellent yields in very short reaction times, often under mild conditions such as 0 °C. nih.gov

Alternative Dehydrating Agents and Green Chemistry Considerations

While effective, POCl₃ is a hazardous substance, and its use generates inorganic phosphate waste. researchgate.net In alignment with the principles of green chemistry, which advocate for safer and more environmentally benign chemical processes, several alternative dehydrating agents have been investigated. researchgate.net

Key alternatives include:

Tosyl Chloride (p-TsCl) : In the presence of a base like pyridine or sodium hydrogen carbonate, p-TsCl can serve as an effective dehydrating agent. uniupo.it This method is often considered greener as the reagent is less toxic than POCl₃ and the resulting p-toluenesulfonamide byproduct can be more easily managed. uniupo.it However, its effectiveness can be substrate-dependent, sometimes working best for formamides with electron-donating groups on the aromatic ring. uniupo.it

Phosgene and its Surrogates (Diphosgene, Triphosgene) : These are highly effective but are also extremely toxic, limiting their widespread use. researchgate.net

Triphenylphosphine (PPh₃) and Iodine : This combination provides a milder alternative for dehydration under ambient conditions.

A significant green chemistry advancement is the development of solvent-free reaction conditions. Research has shown that using triethylamine not only as a base but also as the solvent can lead to nearly quantitative yields of isocyanides from formamides using POCl₃, drastically reducing waste and simplifying purification. nih.govresearchgate.netresearchgate.net

Table 1: Comparison of Dehydration Conditions for N-(3-halophenyl)formamide Analogs

Reagent System Base Solvent Temperature (°C) Yield (%) Green Chemistry Notes
POCl₃ Triethylamine Dichloromethane 0 94 Use of hazardous solvent (DCM).
POCl₃ Triethylamine None (TEA as solvent) 0 >98 Solvent-free, highly efficient, minimal waste. nih.gov
p-TsCl Sodium Hydrogen Carbonate Water (with surfactant) Room Temp Low/No Yield* Ineffective for electron-neutral/withdrawing aryl groups. uniupo.it

*Data based on studies of phenyl isocyanide and p-chloro phenyl isocyanide, indicating likely poor performance for the iodo-substituted analog under these specific aqueous conditions. uniupo.it

In Situ Generation and Subsequent Reactions of Isocyanides

Many isocyanides are known for their pungent odors and potential instability, making their isolation and storage challenging. A powerful strategy to circumvent these issues is the in situ generation of the isocyanide, where it is formed and immediately consumed in a subsequent reaction within the same vessel. researchgate.net

The rapid and high-yielding dehydration of this compound makes it an excellent candidate for this approach. nih.gov Once formed in situ, 1-iodo-3-isocyanobenzene can be directly subjected to a variety of transformations, most notably isocyanide-based multicomponent reactions (IMCRs). mdpi.comfrontiersin.org These reactions, such as the Ugi and Passerini reactions, are highly valued in synthetic chemistry for their ability to construct complex molecular scaffolds from three or more starting materials in a single, highly atom-economical step. beilstein-journals.org This one-pot approach avoids the handling of the volatile isocyanide and streamlines the synthesis of diverse heterocyclic compounds. researchgate.netresearchgate.net

Organometallic Reactivity and Complex Formation

The carbon-iodine bond in this compound and its derivatives is a key site for organometallic reactions, particularly with transition metals like palladium. This reactivity is fundamental to a vast array of catalytic cross-coupling reactions.

Oxidative Addition to Transition Metal Complexes (e.g., Palladium)

Oxidative addition is a fundamental step in many catalytic cycles. csbsju.edu In this process, a low-valent metal complex, typically Palladium(0), inserts into a covalent bond—in this case, the C–I bond of the aryl iodide. wiley.com This reaction breaks the C–I bond and forms two new bonds, one between the metal and the carbon and one between the metal and the iodine. csbsju.eduwiley.com The process increases the oxidation state of the metal by two (e.g., from Pd(0) to Pd(II)). wiley.com

Aryl iodides are particularly reactive substrates for oxidative addition to palladium(0) complexes, more so than the corresponding aryl bromides or chlorides. csbsju.eduresearchgate.net The reaction involving an N-(iodophenyl)formamide derivative proceeds with the insertion of the Pd(0) complex into the carbon-iodine bond, forming an arylpalladium(II) iodide intermediate. researchgate.net This intermediate is the cornerstone of numerous subsequent cross-coupling reactions. nih.gov

Formation of Palladium(II) and Palladium(IV) Organometallic Species

The initial oxidative addition of an aryl iodide, such as 1-iodo-3-isocyanobenzene, to a Pd(0) source (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) directly yields a stable organopalladium(II) species. csbsju.eduekb.eg This resulting complex, of the general form [Ar-Pd(II)-I(L)₂], is a key intermediate in catalytic cycles like those of the Heck, Suzuki, and Sonogashira reactions. csbsju.eduwiley.com

While Pd(II) is the most common oxidation state in these catalytic cycles, higher oxidation states are also accessible. Organopalladium(IV) complexes can be formed, typically through a second oxidative addition reaction, this time at a Pd(II) center. researchgate.net For example, an organopalladium(II) complex, such as the one formed from this compound, could theoretically react with another molecule, like an alkyl iodide, to generate a Pd(IV) species. wikipedia.org The first organopalladium(IV) compound was synthesized via the oxidative addition of methyl iodide to a dimethylpalladium(II) complex. wikipedia.org Though less common than the Pd(0)/Pd(II) cycle, catalytic pathways involving Pd(II)/Pd(IV) cycles are known and represent an important area of organometallic reactivity. researchgate.net

Ligand Insertion Reactions and Mechanistic Pathways

The carbon-iodine (C-I) bond in this compound and its derivatives is a key site for reactivity, particularly in the context of transition-metal catalysis. The initial and often rate-determining step in many catalytic cycles involving this compound is the oxidative addition of the C-I bond to a low-valent metal center, typically palladium(0) or copper(I).

Following oxidative addition, the reaction pathway can diverge depending on the other reactants present. Common subsequent steps include transmetalation, in which another organometallic reagent transfers its organic group to the palladium center, or migratory insertion, where a coordinated ligand inserts into the aryl-palladium bond. The final step is typically reductive elimination, which forms the new carbon-carbon or carbon-heteroatom bond and regenerates the active Pd(0) catalyst, allowing the catalytic cycle to continue.

Applications in Catalytic Cycles (e.g., P-C coupling reactions)

The reactivity of this compound derivatives makes them excellent coupling partners in a variety of catalytic cycles, including the formation of phosphorus-carbon (P-C) bonds. These reactions are essential for the synthesis of organophosphorus compounds, which have widespread applications in materials science, catalysis, and medicinal chemistry.

In a typical P-C coupling reaction, such as the Hirao reaction, this compound is reacted with a hydrophosphine oxide (e.g., diphenylphosphine oxide) in the presence of a palladium catalyst and a base. The catalytic cycle begins with the oxidative addition of the C-I bond to the Pd(0) catalyst. The resulting arylpalladium(II) complex then coordinates with the phosphine (B1218219) oxide. Subsequent deprotonation of the phosphine oxide by the base, followed by reductive elimination, yields the desired arylphosphonate product and regenerates the Pd(0) catalyst.

The reaction conditions for these P-C coupling reactions are critical and have been optimized to achieve high yields. The choice of catalyst, ligand, base, and solvent all play a significant role. For example, using bulky electron-rich phosphine ligands can enhance the rate of both oxidative addition and reductive elimination, leading to more efficient catalysis.

Table 1: Example of a Palladium-Catalyzed P-C Coupling Reaction

EntryAryl HalidePhosphorus SourceCatalystBaseSolventYield (%)
1This compoundDiphenylphosphine oxidePd(OAc)2/dppfCs2CO3Toluene85
2N-(3-Iodophenyl)acetamideDiethyl phosphitePdCl2(PPh3)2Et3NDMF78

This table is illustrative and based on typical conditions reported for such reactions.

Role in Heterocyclic Synthesis and Annulation Reactions

The dual functionality of the formamide group and the reactive C-I bond makes this compound a versatile precursor for the synthesis of various heterocyclic scaffolds through annulation (ring-forming) reactions.

Precursor for Quinoxalinone and Quinazolinone Scaffolds

This compound derivatives are valuable starting materials for constructing quinoxalinone and quinazolinone cores, which are prevalent in many biologically active compounds. The synthesis often involves an initial palladium-catalyzed coupling reaction to introduce a nitrogen-containing substituent, followed by an intramolecular cyclization.

For the synthesis of quinazolinones, a common strategy involves the palladium-catalyzed amination of this compound with an appropriate amine. The resulting N,N'-disubstituted intermediate can then undergo an intramolecular cyclization, often promoted by a different catalyst or thermal conditions, to form the quinazolinone ring system. The formamide group serves as a carbonyl source in this cyclization step.

Involvement in Benzothiazole Synthesis

The synthesis of benzothiazoles from this compound derivatives typically proceeds via a copper- or palladium-catalyzed coupling with a sulfur source. A prominent method is the reaction with a thiourea or a related sulfur-containing nucleophile.

In a representative synthesis, this compound is subjected to a copper-catalyzed intramolecular C-S cross-coupling reaction. This process often involves the in-situ generation of a thioamide intermediate, which then undergoes cyclization. The reaction is believed to proceed through the formation of a copper-thiolate species, which then participates in an intramolecular nucleophilic attack on the aryl iodide, leading to the formation of the thiazole ring fused to the benzene ring.

Participation in Pyrimidine and Pyrazole Derivative Formations

The construction of pyrimidine and pyrazole rings from this compound relies on its ability to act as a building block in multi-component reactions or sequential coupling and cyclization strategies.

For pyrimidine synthesis, the aryl iodide can undergo a Sonogashira coupling with a terminal alkyne. The resulting N-(3-alkynylphenyl)formamide is a key intermediate. This intermediate can then be reacted with a nitrogen source, such as guanidine or amidine, in a cyclocondensation reaction to form the pyrimidine ring. The formamide group can be hydrolyzed or participate directly in the cyclization, depending on the reaction pathway.

Similarly, for pyrazole synthesis, a common route involves a palladium-catalyzed coupling reaction to introduce a side chain that can subsequently react with a hydrazine derivative. For example, after a Heck reaction to introduce an acrylate group, the resulting cinnamate derivative can undergo a condensation reaction with hydrazine to yield a pyrazolidinone, which can be further modified to the corresponding pyrazole.

Utility in the Synthesis of Isoindoline-1,3-diones

This compound can serve as a precursor for the synthesis of substituted isoindoline-1,3-diones, also known as phthalimide derivatives. This transformation typically requires the introduction of two carbonyl groups onto the aromatic ring.

A feasible synthetic route involves a palladium-catalyzed carbonylation reaction. By reacting this compound with carbon monoxide and a suitable nucleophile (e.g., an alcohol) under palladium catalysis, a carboxyl group or its ester equivalent can be introduced at the 3-position. A subsequent reaction, such as a palladium-catalyzed cyclocarbonylation, can then be employed to form the second carbonyl group and complete the isoindoline-1,3-dione ring structure. The formamide nitrogen acts as the internal nucleophile in the final ring-closing step.

Table 2: Summary of Heterocyclic Synthesis Applications

Target HeterocycleKey Reaction TypeIntermediate
QuinazolinonePalladium-catalyzed amination, Intramolecular cyclizationN,N'-disubstituted urea derivative
BenzothiazoleCopper-catalyzed C-S couplingThioamide intermediate
PyrimidineSonogashira coupling, CyclocondensationN-(3-alkynylphenyl)formamide
Isoindoline-1,3-dionePalladium-catalyzed carbonylation/cyclocarbonylationCarboxylated aryl intermediate

Cross-Coupling Reactions Involving the Iodophenyl Moiety

The iodophenyl group of this compound is a versatile handle for introducing molecular complexity through transition metal-catalyzed cross-coupling reactions. The carbon-iodine bond is relatively weak and susceptible to oxidative addition to a low-valent metal catalyst, such as palladium or nickel, initiating a catalytic cycle that results in the formation of new carbon-carbon or carbon-heteroatom bonds.

Suzuki–Miyaura Coupling and Related Carbon–Carbon Bond Formations

The Suzuki–Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds. mdpi.com This reaction typically involves the palladium-catalyzed coupling of an organohalide with an organoboron compound in the presence of a base. mdpi.com For this compound, the iodophenyl moiety serves as the aryl halide component, readily participating in the catalytic cycle.

The general scheme for the Suzuki-Miyaura coupling of this compound involves its reaction with an aryl or vinyl boronic acid (or a boronate ester) to yield the corresponding biaryl or vinyl-substituted formamide. The reaction is typically catalyzed by a palladium(0) complex, which can be generated in situ from a palladium(II) precursor. A base is required to activate the organoboron species.

Key Features of the Reaction:

Catalyst: Common catalysts include tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) acetate with a suitable phosphine ligand.

Base: A variety of bases can be used, such as sodium carbonate, potassium phosphate, or cesium fluoride.

Solvent: The reaction is often carried out in a mixture of an organic solvent (like toluene, dioxane, or THF) and water.

The reaction is highly versatile, allowing for the introduction of a wide array of substituents at the 3-position of the phenyl ring, as demonstrated in the table below which summarizes typical conditions for related substrates. nih.govnih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Iodides

Aryl HalideBoronic AcidCatalystBaseSolventYield
This compoundPhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂OHigh
This compound4-Methylphenylboronic acidPd(OAc)₂ / PPh₃K₃PO₄Dioxane/H₂OGood to Excellent
Aryl CarbamateArylboronic acidNiCl₂(PCy₃)₂K₃PO₄TolueneGood to Excellent nih.gov
Aryl SulfamateArylboronic acidNiCl₂(PCy₃)₂K₃PO₄TolueneExcellent nih.gov

Chemo- and Regioselective Functionalization Strategies

A significant advantage of cross-coupling reactions is the potential for high chemo- and regioselectivity. In the context of this compound, this means that the carbon-iodine bond can be selectively functionalized without affecting the N-formyl group.

Regioselectivity: The position of the iodine atom at the C-3 position of the phenyl ring dictates that the new carbon-carbon bond will be formed exclusively at this position. This provides a reliable method for synthesizing 3-substituted phenylformamide derivatives.

Chemoselectivity: The N-formyl group is generally stable under the conditions typically employed for Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions. The choice of a mild base and relatively low reaction temperatures ensures that the amide bond remains intact throughout the transformation. The palladium catalyst shows high selectivity for the C–I bond over the C–N bond of the formamide, enabling the desired transformation without side reactions involving the amide functionality. This chemoselectivity is crucial for the synthesis of complex molecules where multiple functional groups are present.

Functional Group Interconversions and Protection Chemistry

The N-formyl group in this compound is not only a part of the core structure but also represents a protected form of an amino group. This has significant implications in synthetic chemistry, particularly in multi-step syntheses like peptide synthesis.

N-Formyl Group as an Amino-Protecting Group in Peptide Synthesis

In peptide synthesis, it is essential to temporarily block the reactive amino group of one amino acid to prevent self-coupling while its carboxyl group is coupled to the amino group of another. wikipedia.org The N-formyl group serves as an effective protecting group for amines.

Formylation of an amino group is a critical reaction in various biological and chemical processes. researchgate.netnih.gov The formyl group is one of the smallest acyl-type protecting groups. Its small size can be advantageous in complex synthetic sequences. In Boc-based peptide synthesis, for instance, a formyl group is used to protect the indole nitrogen of tryptophan. peptide.com While not as common as Boc or Fmoc for α-amino protection, the N-formyl group offers a different set of deprotection conditions, which can be useful in orthogonal protection strategies.

Advantages of the N-Formyl Group:

Stability: It is stable to many reagents used in organic synthesis.

Introduction: It can be readily introduced by treating the corresponding amine with formic acid or a mixed anhydride of formic acid. nih.gov

Mechanistic Investigations of Reactions Involving N 3 Iodophenyl Formamide

Elucidation of N-Formylation Reaction Mechanisms (e.g., Nucleophilic Attack, Dehydration)

The synthesis of N-(3-Iodophenyl)formamide from 3-iodoaniline (B1194756) is a classic example of N-formylation, a fundamental process in organic chemistry. The mechanism of this transformation, typically achieved using formylating agents like formic acid or its derivatives, proceeds through a well-understood pathway involving nucleophilic attack followed by dehydration. researchgate.netclockss.org

Table 1: Key Steps in the N-Formylation of 3-Iodoaniline

StepDescriptionIntermediate/Product
1. Nucleophilic Attack The nitrogen atom of 3-iodoaniline attacks the carbonyl carbon of the formylating agent.Tetrahedral Intermediate
2. Proton Transfer A proton is transferred from the nitrogen to an oxygen atom.Zwitterionic Intermediate
3. Dehydration Elimination of a water molecule.This compound

Studies on Dehydration Pathways to Isocyanides

This compound can be converted to 3-iodophenyl isocyanide through a dehydration reaction. Isocyanides are valuable intermediates in organic synthesis, particularly in multicomponent reactions. The mechanism of this transformation involves the removal of the elements of water from the formamide (B127407) group.

This dehydration is typically accomplished using powerful dehydrating agents such as phosphorus oxychloride (POCl₃) in the presence of a base like triethylamine (B128534) or pyridine. dntb.gov.uaresearchgate.net The reaction is believed to proceed via the formation of an intermediate Vilsmeier-type reagent from the formamide and POCl₃. The base then facilitates the elimination of HCl and subsequent loss of a phosphoryl species to generate the isocyanide. Another method involves the use of the Burgess reagent, which also facilitates the dehydration under mild conditions. researchgate.net The choice of reagent and reaction conditions can be critical to achieving high yields and purity, especially for synthesizing unstable isocyanides in situ for immediate use in subsequent reactions. dntb.gov.ua

Table 2: Common Reagents for Formamide Dehydration

Dehydrating AgentBaseTypical ConditionsReference
Phosphorus Oxychloride (POCl₃)Triethylamine0 °C, Solvent-free dntb.gov.uaresearchgate.net
TriphosgeneBaseVaries researchgate.net
Burgess ReagentN/AMild conditions researchgate.net

Detailed Mechanistic Analysis of Oxidative Addition and Insertion Reactions with Metal Complexes

The iodine substituent on this compound makes it an excellent substrate for cross-coupling reactions, which are typically catalyzed by transition metal complexes, particularly those of palladium and nickel. A critical step in these catalytic cycles is the oxidative addition of the aryl iodide to a low-valent metal center (e.g., Pd(0) or Ni(I)). nih.gov

Mechanistic studies have shown that the oxidative addition of aryl iodides like this compound to a metal complex, such as a Ni(I) species, is a fundamental process whose mechanism can vary. nih.govnih.gov Depending on the ligand environment of the metal, the reaction can proceed through different pathways, such as a three-center concerted mechanism or a halogen-atom abstraction pathway. nih.gov Following oxidative addition, an aryl-metal(III) intermediate is formed. This species can then undergo further steps, such as migratory insertion or transmetalation, before a final reductive elimination step releases the coupled product and regenerates the active catalyst. For example, in palladium-catalyzed reactions, the turnover-limiting step can be the oxidation of a Pd(II) dimer by the aryl iodide, implicating a bimetallic high-oxidation-state palladium species as a key intermediate.

Table 3: Mechanistic Pathways in Oxidative Addition

Metal Complex TypeProposed MechanismKey FeaturesReference
Ni(I) with bipyridine ligandsThree-center concertedSimultaneous formation of Ni-C and Ni-I bonds. nih.gov
Ni(I) with bis(phosphine) ligandsHalogen-atom abstractionStepwise mechanism involving a radical intermediate. nih.govnih.gov
Pd(II) with pyridine-type ligandsBimetallic oxidationInvolves a dimeric Pd species and forms a high-valent intermediate.

Regioselectivity and Stereoselectivity in Derivatization and Cyclization Reactions

The structure of this compound offers multiple sites for reaction, but its derivatization and subsequent cyclization reactions can be controlled to achieve high regioselectivity and stereoselectivity. The iodine atom is a key functional group for introducing molecular diversity via cross-coupling reactions, while the formamide group can direct reactions or participate in cyclization.

In palladium-catalyzed cyclization reactions, the regioselectivity is often governed by the nature of the catalyst and the substrate. For instance, in reactions involving derivatives of this compound where an unsaturated group has been introduced (e.g., via Sonogashira coupling at the iodine position), intramolecular cyclization can lead to the formation of various heterocyclic systems. Theoretical studies on related systems have shown that non-covalent interactions, such as π–π stacking between the phenyl ring of the substrate and ligands on the palladium catalyst, can play a crucial role in controlling the regiochemical outcome of the reaction.

Palladium-catalyzed aminocyclization-Heck-type coupling cascades provide another example of controlled selectivity. In these reactions, an initial intramolecular aminopalladation is followed by a Heck coupling. The regioselectivity of the initial cyclization step is dictated by the geometric constraints of forming a stable ring, typically favoring 5- or 6-membered ring systems. The stereoselectivity of such processes is often high, with the substituents arranging to minimize steric hindrance in the transition state. The strategic placement of the formamide group and the iodine atom on the phenyl ring allows for the regioselective synthesis of complex molecules like substituted indoles and other nitrogen-containing heterocycles.

Computational and Theoretical Chemistry Studies of N 3 Iodophenyl Formamide

Density Functional Theory (DFT) Calculations for Molecular Structure and Stability

Density Functional Theory (DFT) has become a principal method for investigating the electronic structure and properties of molecules. nih.govnih.gov By approximating the many-electron wavefunction and energy, DFT calculations can accurately predict molecular geometries, vibrational frequencies, and other key parameters. For N-(3-iodophenyl)formamide, DFT would be employed to determine the optimized molecular structure, including bond lengths, bond angles, and dihedral angles. These calculations are crucial for understanding the molecule's fundamental conformation and stability. The selection of an appropriate functional and basis set, such as B3LYP with a 6-311++G(d,p) basis set, is critical for obtaining results that are in good agreement with experimental data where available.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. nih.govnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. nih.gov The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and polarizability; a smaller gap generally suggests higher reactivity. nih.govnih.gov

For this compound, the HOMO is expected to be localized primarily on the iodophenyl ring, which is rich in π-electrons, while the LUMO is likely to be distributed over the formamide (B127407) group and the aromatic ring. The iodine atom, with its lone pairs and potential for halogen bonding, would also influence the nature and energy of these frontier orbitals.

Table 1: Representative Frontier Molecular Orbital Energies for a Halogenated Aromatic Amide

OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.2
HOMO-LUMO Gap5.3

Note: The values in this table are illustrative for a molecule with similar functional groups and are not specific experimental or calculated values for this compound.

The amide bond in this compound can exist in two planar conformations: cis and trans. These isomers arise from the restricted rotation around the C-N bond due to its partial double-bond character. Computational studies on analogous N-phenylamides have shown that the trans isomer is generally more stable than the cis isomer. bgsu.eduacs.org For formanilide, a closely related parent compound, the trans isomer is found to be more stable by approximately 2.5 kcal/mol in the gas phase. acs.org

The relative stability of these conformers is influenced by steric hindrance and electronic effects. In the trans conformation, the bulky phenyl group and the formyl hydrogen are on opposite sides of the C-N bond, minimizing steric repulsion. In contrast, the cis conformation brings these groups into closer proximity. The presence of the iodine atom at the meta position of the phenyl ring is not expected to significantly alter this preference for the trans isomer.

Table 2: Calculated Relative Energies of a Model N-Phenylamide

IsomerRelative Energy (kcal/mol)
trans0.00
cis+2.50

Note: Data is based on studies of formanilide, a similar parent compound. acs.org

Investigation of Non-Covalent Interactions

Non-covalent interactions play a crucial role in determining the supramolecular chemistry and crystal packing of molecules. For this compound, both halogen and hydrogen bonding are significant.

Halogen bonding is a directional, non-covalent interaction between a halogen atom (in this case, iodine) acting as a Lewis acid and a Lewis base. acs.orgresearchgate.net The iodine atom in this compound possesses a region of positive electrostatic potential, known as a σ-hole, along the extension of the C-I bond. This σ-hole can interact favorably with electron-rich atoms such as oxygen or nitrogen.

In the solid state, these halogen bonds can significantly influence the crystal packing. For instance, short intermolecular I···O contacts have been observed in the crystal structures of related 2-iodo-phenyl methyl-amides, leading to the formation of chains or dimers. mdpi.com The strength and geometry of these interactions are key factors in directing the assembly of molecules in the crystal lattice. acs.org In the case of this compound, the formyl oxygen and the amide nitrogen are potential halogen bond acceptors, leading to various possible supramolecular arrangements.

Table 3: Typical Halogen Bond Geometries in Iodophenyl Derivatives

InteractionDistance (Å)Angle (°)
C–I···O~3.0~170
C–I···N~3.1~175

Note: These are representative values from studies on similar compounds. mdpi.commdpi.com

Hydrogen bonding is another critical non-covalent interaction that directs the self-assembly of this compound. nih.govtue.nl The amide group contains a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). These functionalities can engage in intermolecular hydrogen bonding, leading to the formation of one-dimensional chains or more complex two- and three-dimensional networks. nih.gov

The N-H···O=C hydrogen bond is a common and robust motif in the crystal structures of amides. whiterose.ac.uk The formation of these hydrogen-bonded assemblies can have a profound impact on the material's physical properties. While less explored in the context of catalysis for this specific molecule, the pre-organization of substrates through hydrogen bonding is a known strategy to enhance reactivity and selectivity in certain catalytic processes. nih.gov

Theoretical Modeling of Reaction Mechanisms and Transition States

Theoretical modeling provides a means to investigate the pathways of chemical reactions, offering insights into reaction mechanisms and the structures of transient species like transition states. For reactions involving this compound, computational methods can be used to map out the potential energy surface, identifying the lowest energy path from reactants to products.

Spectroscopic Property Prediction and Correlation with Experimental Data

A detailed comparative analysis of theoretical spectroscopic data with experimental findings for this compound is not available in the currently accessible literature. While computational methods, particularly Density Functional Theory (DFT), are widely employed for predicting spectroscopic properties such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies, specific studies focusing on this compound are not documented in the provided search results.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of N-(3-Iodophenyl)formamide by providing information on the chemical environment of magnetically active nuclei, primarily ¹H (proton) and ¹³C.

¹H NMR Spectroscopy allows for the identification and differentiation of hydrogen atoms within the molecule. The spectrum of this compound is expected to show distinct signals corresponding to the formyl proton, the amide proton, and the four protons on the aromatic ring. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of each proton, while the spin-spin coupling patterns reveal the number of adjacent protons.

¹³C NMR Spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound produces a distinct signal. The carbonyl carbon of the formamide (B127407) group is typically observed at a significantly downfield chemical shift. The aromatic carbons show signals in the characteristic aromatic region, with the carbon atom bonded to the iodine atom (C-I) being influenced by the halogen's electronic effects.

Beyond static structural assignment, NMR spectroscopy is a powerful tool for gaining mechanistic insights into chemical reactions. nih.gov By acquiring spectra at various time intervals during a reaction, one can monitor the consumption of reactants, the formation of intermediates, and the appearance of products. This allows for the determination of reaction kinetics and the elucidation of reaction pathways. nih.gov For instance, in reactions involving this compound, NMR could be used to track the transformation of the formamide group or substitutions on the iodophenyl ring.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
N-H 7.5 - 9.0 Broad Singlet
C(O)H 8.0 - 8.5 Singlet

Note: Predicted values are based on typical chemical shift ranges for similar functional groups and structures. Actual values may vary depending on solvent and experimental conditions. compoundchem.com

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C =O 160 - 165
Aromatic C -H 115 - 140
Aromatic C -N 135 - 145

Note: Predicted values are based on typical chemical shift ranges for substituted aromatic amides. oregonstate.edu

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and deduce the structural components of a molecule by analyzing its mass-to-charge ratio (m/z) and that of its fragments.

For this compound (C₇H₆INO), high-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming its elemental composition. The monoisotopic mass of the molecule is a critical piece of data for its definitive identification.

Electron Ionization (EI) is a common MS technique that bombards the molecule with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The resulting mass spectrum displays a molecular ion peak (M⁺·), which corresponds to the mass of the intact molecule, and a series of fragment ion peaks. The fragmentation pattern is a molecular fingerprint that provides valuable structural information. Common fragmentation pathways for amides include alpha-cleavage (cleavage of the bond adjacent to the nitrogen atom) and the loss of small neutral molecules like carbon monoxide (CO). libretexts.orgmiamioh.edu

Table 3: Predicted Mass Spectrometry Data for this compound

Ion Proposed Structure / Loss Predicted m/z
[M]⁺ [C₇H₆INO]⁺ 247
[M-CHO]⁺ Loss of formyl radical 218
[M-I]⁺ Loss of iodine radical 120
[C₆H₅N]⁺ Phenylnitrene radical cation 91

Note: The m/z values correspond to the most abundant isotopes. The fragmentation pattern is a prediction based on general fragmentation rules for aromatic amides and iodo-substituted compounds. chemguide.co.uk

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. msu.edu These methods are particularly effective for identifying the functional groups present in a compound, as each group exhibits characteristic absorption or scattering frequencies.

In the IR spectrum of this compound, key vibrational bands are expected that confirm its structure. The N-H stretching vibration of the secondary amide typically appears as a sharp band in the region of 3200-3400 cm⁻¹. The C=O stretching vibration, known as the Amide I band, is one of the most intense absorptions and is expected around 1650-1680 cm⁻¹. nih.gov The Amide II band, which arises from a combination of N-H bending and C-N stretching, is found near 1550 cm⁻¹. nih.gov Additionally, C-H stretching from the aromatic ring and the formyl group, as well as C=C stretching vibrations within the phenyl ring, will be present.

Raman spectroscopy can provide complementary information, especially for non-polar bonds or symmetric vibrations that may be weak in the IR spectrum. The C-I stretching vibration, for instance, is often more readily observed in the low-frequency region of the Raman spectrum.

Table 4: Characteristic Infrared Absorption Frequencies for this compound

Vibrational Mode Functional Group Predicted Frequency Range (cm⁻¹)
N-H Stretch Amide 3200 - 3400
C-H Stretch (Aromatic) Phenyl Ring 3000 - 3100
C-H Stretch (Formyl) Aldehyde 2800 - 2900
C=O Stretch (Amide I) Amide 1650 - 1680
N-H Bend / C-N Stretch (Amide II) Amide 1510 - 1570
C=C Stretch Phenyl Ring 1450 - 1600

Note: These are typical ranges and the exact position of the bands can be influenced by factors such as hydrogen bonding and the physical state of the sample.

X-ray Crystallography for Solid-State Molecular Geometry and Intermolecular Interactions

X-ray crystallography is the most definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its crystalline solid state. A successful single-crystal X-ray diffraction analysis of this compound would provide a wealth of structural information, including:

Molecular Geometry: Precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule.

Planarity: Determination of the planarity of the phenyl ring and the amide group.

Crystal Packing: Elucidation of how individual molecules are arranged in the crystal lattice.

A crucial aspect revealed by X-ray crystallography is the nature of intermolecular interactions that stabilize the crystal structure. For this compound, the primary intermolecular interaction is expected to be hydrogen bonding. The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as a hydrogen bond acceptor. academie-sciences.fr This interaction typically leads to the formation of chains or networks of molecules within the crystal.

Other, weaker interactions may also play a role in the crystal packing, such as C-H···π interactions, where a hydrogen atom on one molecule interacts with the electron cloud of a phenyl ring on an adjacent molecule, and potential halogen bonding involving the iodine atom. nih.gov The analysis of these interactions is fundamental to the field of crystal engineering, providing insights into how molecules self-assemble in the solid state. mdpi.com

Applications of N 3 Iodophenyl Formamide As a Synthon in Complex Organic Synthesis

Building Block for Ligands in Asymmetric Catalysis

The development of novel chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. N-(3-Iodophenyl)formamide serves as a valuable scaffold for the construction of such ligands, particularly those incorporating a 3-aminophenyl or a derivative thereof as a key structural element. The synthetic strategy often involves an initial palladium-catalyzed cross-coupling reaction at the iodo position, followed by transformation of the formamide (B127407) group.

One common approach is the introduction of a phosphine (B1218219) group via a cross-coupling reaction, a critical step in the synthesis of chiral phosphine ligands. These ligands are widely used in a variety of transition-metal-catalyzed asymmetric reactions, including hydrogenations, hydroformylations, and cross-coupling reactions. For instance, a phosphine moiety can be introduced by reacting this compound with a suitable phosphine source in the presence of a palladium catalyst. Subsequent hydrolysis of the formamide group to the corresponding amine allows for further functionalization, leading to the formation of P,N-ligands. These ligands, containing both a "soft" phosphorus and a "hard" nitrogen donor atom, have demonstrated remarkable efficacy in a range of asymmetric transformations. nih.govnih.govscinito.airsc.org

The modular nature of this synthetic approach allows for the systematic variation of both the phosphine group and the substituents on the nitrogen atom, enabling the fine-tuning of the ligand's steric and electronic properties to achieve high enantioselectivity in a specific catalytic reaction. The 3-aminophenyl scaffold, derived from this compound, provides a rigid backbone for the chiral ligand, which is crucial for effective stereochemical control.

Below is a representative table illustrating the types of chiral ligands that can be conceptually derived from this compound and their potential applications in asymmetric catalysis.

Ligand ClassConceptual Synthetic Route from this compoundPotential Asymmetric Catalysis Applications
Chiral Phosphine Ligands1. Pd-catalyzed phosphination. 2. Hydrolysis of formamide. 3. Derivatization of the resulting amine.Asymmetric Hydrogenation, Asymmetric Allylic Alkylation
Chiral P,N-Ligands1. Pd-catalyzed phosphination. 2. Hydrolysis of formamide. 3. Condensation with a chiral auxiliary.Asymmetric C-C Bond Formation, Asymmetric Hydroamination
Chiral Diamine Ligands1. Pd-catalyzed amination. 2. Hydrolysis of formamide. 3. Derivatization of the resulting diamine.Asymmetric Transfer Hydrogenation, Asymmetric Epoxidation

Intermediate in the Synthesis of Optically Active Compounds

The synthesis of optically active compounds, particularly those with pharmaceutical applications, is a significant endeavor in organic chemistry. This compound can serve as a crucial intermediate in the multi-step synthesis of such molecules. The formamide group often acts as a protecting group for the aniline (B41778) functionality, which can be sensitive to various reaction conditions. This protection strategy allows for selective transformations at other positions of the molecule, primarily at the iodo-substituted carbon.

A key transformation that highlights the utility of this compound is its conversion to a 3-formamidophenyl boronic acid or its ester derivatives. This is typically achieved through a Miyaura borylation reaction, where the iodo-group is replaced with a boronic acid or ester moiety. The resulting boronic acid derivative is a versatile intermediate for Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds. nih.govresearchgate.netnih.govsemanticscholar.org This reaction allows for the coupling of the 3-formamidophenyl unit with a wide range of chiral partners, leading to the construction of complex, optically active molecules.

For example, in the synthesis of a chiral biaryl compound, the 3-formamidophenyl boronic acid derived from this compound can be coupled with a chiral aryl halide. The resulting biaryl compound can then be further elaborated, with the formamide group being hydrolyzed at a later stage to reveal the amine functionality, which may be essential for the biological activity of the final product. The use of the formamide as a protecting group is advantageous due to its stability under various cross-coupling conditions and its relatively mild deprotection conditions.

The following table outlines a conceptual synthetic pathway for an optically active biaryl compound using this compound as a key intermediate.

StepReactionReactantsProduct
1Miyaura BorylationThis compound, Bis(pinacolato)diboron, Pd catalystN-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)formamide
2Suzuki-Miyaura CouplingN-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)formamide, Chiral Aryl Halide, Pd catalystChiral N-(3'-substituted-biphenyl-3-yl)formamide
3DeprotectionChiral N-(3'-substituted-biphenyl-3-yl)formamide, Acid or BaseChiral 3'-substituted-biphenyl-3-amine

Precursor for Cyanoformamides and Their Derivatives

This compound is an excellent precursor for the synthesis of N-(3-cyanophenyl)formamide and its subsequent derivatives. The introduction of a cyano group onto the aromatic ring is a valuable transformation in organic synthesis, as the nitrile functionality can be readily converted into a variety of other functional groups, including carboxylic acids, amines, and amides.

The most common method for the conversion of this compound to N-(3-cyanophenyl)formamide is through a palladium-catalyzed cyanation reaction. scispace.compku.edu.cnnih.govresearchgate.net This reaction typically employs a cyanide source, a palladium catalyst, and a suitable ligand. A significant advancement in this area is the use of non-toxic cyanide sources, such as potassium hexacyanoferrate(II) (K4[Fe(CN)6]), which offers a safer alternative to traditionally used highly toxic cyanides like KCN or Zn(CN)2. scispace.comnih.govresearchgate.netdntb.gov.ua The reaction conditions for the cyanation of aryl halides have been extensively studied, and a range of palladium catalysts and ligands have been shown to be effective.

The resulting N-(3-cyanophenyl)formamide is a versatile intermediate. The formamide group can be hydrolyzed to the corresponding 3-aminobenzonitrile, a valuable building block for the synthesis of pharmaceuticals and other biologically active compounds. Alternatively, the formamide moiety can be dehydrated to form the corresponding isocyanide, 3-isocyanobenzonitrile, which can participate in various multicomponent reactions.

The table below summarizes typical conditions for the palladium-catalyzed cyanation of aryl iodides, which are applicable to the conversion of this compound to N-(3-cyanophenyl)formamide.

Cyanide SourceCatalystLigandSolventTemperature (°C)
K4[Fe(CN)6]Pd(OAc)2dppfDMF120-140
Zn(CN)2Pd2(dba)3dppfDMA100-120
CuCNPd(PPh3)4NoneNMP150-180

Furthermore, the cyano group of N-(3-cyanophenyl)formamide can be subjected to various transformations. For instance, it can be hydrolyzed to a carboxylic acid, reduced to an amine, or reacted with organometallic reagents to form ketones. These transformations, coupled with the reactivity of the formamide group, make N-(3-cyanophenyl)formamide a highly versatile intermediate in organic synthesis.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

Current synthetic preparations of N-(3-Iodophenyl)formamide and related formamides often rely on well-established but potentially inefficient or environmentally taxing methods. A key area for future research is the development of greener and more sustainable synthetic protocols. While catalyst- and solvent-free methods for N-formylation using reagents like formic acid have been reported for various amines, specific optimization for haloanilines could yield significant improvements in efficiency and environmental impact tandfonline.com.

Future investigations could explore:

Enzymatic Formylation: The use of enzymes, such as formyltransferases, could offer a highly selective and environmentally benign route to this compound under mild reaction conditions.

Mechanochemical Synthesis: Exploring solid-state, mechanochemical methods could drastically reduce solvent waste and potentially lead to faster reaction times and different product selectivities.

Catalytic C-H Amination/Formylation: A more ambitious, long-term goal would be the direct synthesis from 1,3-diiodobenzene through a regioselective C-H amination followed by formylation in a one-pot process, circumventing the need for pre-functionalized anilines.

Improved Dehydration Methods: As N-aryl formamides are direct precursors to isocyanides, developing more sustainable dehydration protocols that avoid toxic reagents like phosphorus oxychloride is a parallel research avenue of high importance nih.govresearchgate.netsemanticscholar.org.

Exploration of New Catalytic Applications

The dual functionality of this compound, possessing both a reactive carbon-iodine bond and a formamide (B127407) group, makes it an attractive candidate for new catalytic applications. The iodine atom is a prime handle for cross-coupling reactions, while the formamide moiety can act as a directing group or a precursor to other functionalities.

Promising areas for exploration include:

P-Stereogenic Ligand Synthesis: Inspired by the use of 3-iodophenylurea in the nickel-catalyzed synthesis of P-chiral phosphines, this compound could serve as a key substrate for creating novel classes of chiral ligands for asymmetric catalysis ias.ac.in.

Heterocycle Synthesis: Formamides are key intermediates in the synthesis of various nitrogen-containing heterocycles like quinazolines nih.gov. The development of novel transition-metal-catalyzed cascade reactions starting from this compound could provide rapid access to complex, iodine-functionalized heterocyclic scaffolds for medicinal chemistry.

Organometallic Chemistry: The oxidative addition of the C-I bond in N-(2-iodophenyl)formamide to palladium(II) complexes has been demonstrated rsc.org. Similar studies with the 3-iodo isomer could unveil new organometallic species and catalytic cycles, potentially involving high-valent metal centers.

Advanced Mechanistic Studies using In Situ Techniques

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and designing new ones. While many palladium-catalyzed reactions are proposed to proceed through specific catalytic cycles, detailed experimental evidence is often lacking.

Future research should employ advanced in situ spectroscopic techniques to probe these reaction mechanisms in real-time. This could involve:

In Situ NMR and IR Spectroscopy: To identify and characterize transient intermediates, catalyst resting states, and active catalytic species in reactions such as cross-coupling or C-H activation nih.gov. This would clarify the precise role of the formamide group—whether it acts as a directing group, a ligand, or simply a spectator.

X-ray Absorption Spectroscopy (XAS): To probe the oxidation state and coordination environment of metal catalysts during the catalytic cycle, providing direct evidence for proposed intermediates, such as the Pd(II)/Pd(IV) cycles suggested for some coupling reactions rsc.org.

Kinetic Isotope Effect (KIE) Studies: To determine the rate-limiting steps and elucidate the nature of bond-breaking and bond-forming events in catalytic transformations involving this substrate nih.gov.

Deeper Computational Insights into Reactivity and Selectivity

Complementing advanced experimental studies, computational chemistry offers a powerful tool for gaining a molecular-level understanding of reactivity and selectivity. Density Functional Theory (DFT) calculations can be employed to map out entire reaction energy profiles, which is often unfeasible through experimental means alone.

Future computational studies could focus on:

Transition State Modeling: Calculating the structures and energies of transition states to rationalize observed regioselectivity and stereoselectivity in catalytic reactions.

Ligand and Substrate Effects: Systematically modeling how changes to the catalyst, ligands, or the substrate itself (e.g., modifying the formamide group) influence reaction barriers and outcomes.

Mechanism Prediction: For newly discovered reactions involving this compound, computational studies can help distinguish between competing mechanistic pathways, guiding further experimental investigation.

Integration with Flow Chemistry and Automation for Scalable Synthesis

To translate the laboratory-scale synthesis and application of this compound and its derivatives into industrially viable processes, integration with modern manufacturing technologies is essential. Flow chemistry and automated synthesis platforms offer significant advantages in terms of safety, scalability, reproducibility, and process control.

Future work in this area should include:

Continuous Flow Synthesis of this compound: Adapting the optimal formylation or other synthetic routes to a continuous flow reactor. This would allow for safe handling of reagents, precise control over reaction parameters (temperature, residence time), and facile scaling of production.

Automated Multi-step Reactions: Developing automated, multi-step flow systems that use this compound as a starting material. For example, an integrated system could perform a cross-coupling reaction at the iodo position, followed by a subsequent transformation of the formamide group, all without isolating intermediates nih.govthieme-connect.de.

High-Throughput Reaction Optimization: Utilizing automated platforms to rapidly screen reaction conditions (catalysts, ligands, solvents, temperature) for new transformations involving this compound, thereby accelerating the discovery of novel applications.

Q & A

How can I optimize the synthesis yield of N-(3-Iodophenyl)formamide under nucleophilic substitution conditions?

Basic Research Question
To improve yield, consider reaction parameters such as solvent polarity, temperature, and catalyst selection. Evidence from analogous aryl halide substitutions suggests using polar aprotic solvents like DMF (dimethylformamide) at elevated temperatures (70–90°C) with potassium iodide as a catalyst to enhance iodide ion availability . For example, a 30% yield was reported using K₂CO₃ as a base and KI in DMF at 70°C for 3 hours . Advanced optimization may involve microwave-assisted synthesis (as noted in formamide derivatization studies) to reduce reaction time and improve regioselectivity .

What spectroscopic and crystallographic methods are most reliable for characterizing this compound?

Basic Research Question
Key methods include:

  • NMR : Use ¹H/¹³C NMR to confirm the formamide proton (~8.1–8.3 ppm) and iodine’s electronic effects on aromatic protons.
  • X-ray crystallography : SHELXL/SHELXS software is widely used for structure refinement. For iodinated aromatics, high-resolution data (≤1.0 Å) is critical to resolve heavy-atom effects .
  • Mass spectrometry : High-resolution ESI-MS can verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

How does the iodine substituent influence the stability and reactivity of this compound in aqueous media?

Advanced Research Question
The iodine atom’s electron-withdrawing effect increases electrophilicity at the formamide carbonyl, potentially accelerating hydrolysis. Stability studies should monitor pH-dependent degradation via HPLC or LC-MS. For instance, analogous N-arylformamides show reduced stability at pH > 8 due to hydroxide ion attack . Control experiments with deuterated solvents (D₂O) can isolate kinetic isotope effects on hydrolysis rates.

What computational strategies are recommended for modeling the electronic structure of this compound?

Advanced Research Question
Density Functional Theory (DFT) with basis sets like B3LYP/6-311+G(d,p) can model iodine’s relativistic effects on charge distribution. Focus on:

  • Electrostatic potential maps : To predict nucleophilic/electrophilic sites.
  • TD-DFT : For simulating UV-Vis spectra and comparing with experimental data .
  • Crystal packing analysis : Use programs like Mercury (CCDC) to assess intermolecular interactions (e.g., halogen bonding involving iodine) .

How should researchers address contradictory data in crystallographic refinement of iodinated formamides?

Advanced Research Question
Discrepancies in bond lengths/angles may arise from disorder or thermal motion. Mitigation strategies include:

  • Twinned data refinement : SHELXL’s TWIN/BASF commands can model twinning .
  • Hirshfeld surface analysis : To validate intermolecular interactions and detect overlooked hydrogen bonds .
  • Validation tools : Check using PLATON or CCDC’s tools for missed symmetry or outliers .

What safety protocols are critical when handling this compound in vitro studies?

Basic Research Question
While specific toxicity data for this compound is limited, structurally similar N-arylformamides show moderate acute toxicity (e.g., LD₅₀ ~180 mg/kg in mice for chlorinated analogs) . Key precautions:

  • Use fume hoods and PPE (nitrile gloves, lab coats).
  • Avoid prolonged skin contact; conduct Ames tests for mutagenicity.
  • Store under inert gas (argon) to prevent oxidation .

How can regioselectivity be controlled in derivatizing this compound for medicinal chemistry applications?

Advanced Research Question
The iodine atom directs electrophilic substitution to the para position. For functionalization:

  • Palladium-catalyzed cross-coupling : Suzuki-Miyaura reactions can replace iodine with aryl/heteroaryl groups .
  • Protection-deprotection strategies : Use Boc groups to temporarily block the formamide during iodination or oxidation steps .

What are the challenges in interpreting IR spectra for this compound?

Basic Research Question
Key challenges include:

  • Overlap between N-H (formamide, ~3200 cm⁻¹) and aromatic C-H stretches.
  • Iodine’s mass affecting vibration modes. Use deuterated analogs (e.g., N-D substitution) to isolate formamide peaks .
  • Compare with computed spectra (DFT) to assign ambiguous bands .

How does this compound compare to non-halogenated analogs in biological activity screening?

Advanced Research Question
Iodine enhances lipophilicity (logP) and may improve membrane permeability. For example, iodinated benzamide derivatives show higher kinase inhibition than non-halogenated analogs . Screen using:

  • Cellular assays : Measure IC₅₀ in cancer cell lines (e.g., HeLa).
  • Molecular docking : Compare binding affinities to target proteins (e.g., PARP-1) .

What chromatographic techniques resolve impurities in this compound synthesis?

Advanced Research Question
Use reverse-phase HPLC (C18 column) with a water-acetonitrile gradient. Monitor for:

  • Unreacted precursors : e.g., 3-iodoaniline (retention time ~5–7 min).
  • Byproducts : Oxidized forms (e.g., nitro derivatives) detected via UV at 254 nm .
  • Validation : Compare with spiked standards and quantify using area normalization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.